molecular formula C7H6Br3N B1597421 3-Methyl-2,4,6-tribromoaniline CAS No. 71642-16-5

3-Methyl-2,4,6-tribromoaniline

Cat. No.: B1597421
CAS No.: 71642-16-5
M. Wt: 343.84 g/mol
InChI Key: KDZKZKWJNMBNAP-UHFFFAOYSA-N
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Description

3-Methyl-2,4,6-tribromoaniline is an organic compound with the molecular formula C7H6Br3N. It is a derivative of aniline, where three bromine atoms are substituted at the 2, 4, and 6 positions, and a methyl group is attached at the 3 position. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methyl-2,4,6-tribromoaniline can be synthesized through a multi-step process involving the bromination of aniline derivatives. The typical synthetic route involves:

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of bromine water and aniline in the presence of acetic acid or dilute hydrochloric acid. The reaction is carried out under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-2,4,6-tribromoaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Methyl-2,4,6-tribromoaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methyl-2,4,6-tribromoaniline involves its interaction with various molecular targets:

Comparison with Similar Compounds

    2,4,6-Tribromoaniline: Lacks the methyl group at the 3 position.

    3-Methyl-2,4,6-trichloroaniline: Similar structure but with chlorine atoms instead of bromine.

    3-Methyl-2,4,6-triiodoaniline: Contains iodine atoms instead of bromine.

Uniqueness: 3-Methyl-2,4,6-tribromoaniline is unique due to the presence of both the methyl group and the bromine atoms, which confer distinct chemical properties and reactivity patterns. This makes it particularly useful in specific synthetic applications and research studies.

Properties

IUPAC Name

2,4,6-tribromo-3-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Br3N/c1-3-4(8)2-5(9)7(11)6(3)10/h2H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDZKZKWJNMBNAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1Br)Br)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30221887
Record name 3-Methyl-2,4,6-tribromoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30221887
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Molecular Weight

343.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71642-16-5
Record name 2,4,6-Tribromo-3-methylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71642-16-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-2,4,6-tribromoaniline
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Record name 71642-16-5
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Record name 3-Methyl-2,4,6-tribromoaniline
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URL https://comptox.epa.gov/dashboard/DTXSID30221887
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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